Specific Scientific Field: Trilaciclib is primarily used in the field of oncology, specifically in the treatment of extensive-stage small cell lung cancer (ES-SCLC) .
Summary of the Application: Trilaciclib is a first-in-class CDK4/6 inhibitor that transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle to preserve them from chemotherapy-induced damage (myelopreservation) . It is approved in the USA to decrease the incidence of chemotherapy-induced myelosuppression (CIM) when administered before a platinum/etoposide-containing regimen or topotecan-containing regimen in adults being treated for ES-SCLC .
Results or Outcomes Obtained: In three clinical randomized trials, trilaciclib administration prior to standard-of-care chemotherapy for ES-SCLC reduced myelosuppression and the need for rescue interventions, improved patient-reported outcomes and the safety profile of the chemotherapy regimens, and had no impact on antitumor efficacy . The literature search identified five unique studies based on eight records—two included trilaciclib only, two non-trilaciclib only, and one both. In trilaciclib cohorts, the weighted average prevalence of grade ≥3 myelosuppressive HAEs in ≥1 lineage, ≥2 lineages, and all three lineages was 40.5%, 14.5%, and 7.5%, respectively. All rates were numerically lower compared to the historical non-trilaciclib cohorts (58.8%, 28.0%, 13.0% respectively) .
Trilaciclib is the first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor specifically designed to protect bone marrow from chemotherapy damage []. Developed by G1 Therapeutics, it was approved by the US Food and Drug Administration (FDA) in February 2021 for use in extensive-stage small cell lung cancer (ES-SCLC) [].
Trilaciclib is a small molecule with a unique structure containing a central pyridine ring linked to various functional groups []. Key features include a cyano (C≡N) group and a hydroxyl (OH) group, which are believed to be crucial for its interaction with CDK4/6 []. The specific spatial arrangement of these groups allows trilaciclib to bind selectively to the ATP-binding pocket of CDK4/6, inhibiting their activity [].
Trilaciclib is a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.
Trilaciclib works by targeting CDK4/6, a group of enzymes that regulate cell cycle progression. By reversibly inhibiting CDK4/6, trilaciclib halts the proliferation of rapidly dividing cancer cells but also transiently protects healthy bone marrow stem and progenitor cells from chemotherapy's cytotoxic effects [, ]. This allows for faster recovery of blood cell counts after chemotherapy, potentially reducing the risk of infections and treatment delays [].
The chemical structure of trilaciclib can be represented by the molecular formula . The compound undergoes several reactions during its synthesis, including:
Trilaciclib exhibits selective inhibition of cyclin-dependent kinases 4 and 6, with minimal effects on other cyclin-dependent kinases such as cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7. Its primary biological activity involves:
The synthesis of trilaciclib involves several steps that optimize yield and efficiency. Key methods include:
Trilaciclib is primarily indicated for:
Trilaciclib has been studied for its interactions with various drugs and biological systems:
Trilaciclib shares its mechanism of action with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | First-in-class oral agent; used for breast cancer |
Ribociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for hormone receptor-positive breast cancer |
Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | Continuous dosing schedule; used in various cancers |
Trilaciclib's unique feature lies in its ability to induce a temporary G1 phase arrest without compromising the effectiveness of concurrent chemotherapy. This protective effect on hematopoietic stem cells distinguishes it from other inhibitors that may not provide similar cytoprotection during chemotherapy .
Trilaciclib possesses the molecular formula C24H30N8O, representing a complex heterocyclic compound with significant structural diversity [2] [4]. The compound exhibits an average molecular weight of 446.559 daltons and a monoisotopic mass of 446.254258 daltons [2] [7]. The mass difference between the average and monoisotopic masses of 0.304742 daltons reflects the natural isotopic distribution of constituent atoms, particularly carbon and nitrogen isotopes [2].
Mass spectrometric analysis reveals characteristic ionization patterns for trilaciclib under various conditions [6]. In positive ion mode, the compound forms a protonated molecular ion [M+H]+ at m/z 447.26155, while sodium adduct formation produces [M+Na]+ at m/z 469.24349 [6]. Under negative ionization conditions, the deprotonated molecular ion [M-H]- appears at m/z 445.24699 [6]. The compound demonstrates predicted collision cross section values ranging from 194.8 to 216.3 Ų depending on the adduct formation, with the protonated molecular ion exhibiting a collision cross section of 211.2 Ų [6].
Mass Spectrometry Parameter | Value | Source |
---|---|---|
Molecular Formula | C24H30N8O | [2] [4] |
Average Molecular Weight | 446.559 Da | [2] [7] |
Monoisotopic Mass | 446.254258 Da | [2] [7] |
[M+H]+ Ion | 447.26155 m/z | [6] |
[M+Na]+ Ion | 469.24349 m/z | [6] |
[M-H]- Ion | 445.24699 m/z | [6] |
Collision Cross Section [M+H]+ | 211.2 Ų | [6] |
Fragment ion analysis indicates common losses including methyl radicals (M-15) and larger structural moieties characteristic of the methylpiperazine substituent [10] [12]. The fragmentation pattern reflects the inherent stability of the tricyclic core structure and preferential cleavage at more labile peripheral substituents [18].
Trilaciclib exhibits a highly complex molecular architecture centered around a spiro junction that connects a cyclohexane ring to a tricyclic pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine core system [1] [4] [7]. This spiro arrangement creates a rigid three-dimensional structure that significantly influences the compound's chemical and biological properties [5] [12].
The tricyclic heterocyclic core contains multiple nitrogen atoms positioned strategically throughout the aromatic system [2] [4]. The pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine framework incorporates fused pyrazine, pyrrole, and pyrimidine rings, creating an extended π-electron system [7] [12]. Within this core structure, a lactam carbonyl group provides additional structural rigidity and contributes to intermolecular interactions [4] [7].
A pyridine ring substituent extends from the tricyclic core through an amino linkage at the 2-position of the pyrimidine ring [2] [4]. This pyridine moiety bears a 4-methylpiperazine substituent at the 5-position, introducing additional nitrogen functionalities and conformational flexibility [7] [10]. The piperazine ring adopts a chair conformation and contributes significantly to the compound's overall molecular geometry [3] [11].
Functional Group | Quantity | Structural Context |
---|---|---|
Spiro Junction | 1 | Central connection between cyclohexane and tricyclic core |
Tricyclic Aromatic System | 1 | Pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine |
Cyclohexane Ring | 1 | Six-membered saturated ring at spiro center |
Pyridine Ring | 1 | External aromatic ring with piperazine substituent |
Piperazine Ring | 1 | N-methylated heterocycle |
Lactam Carbonyl | 1 | Within tricyclic core structure |
Amino Groups | 2 | Linking pyridine to pyrimidine core |
Methyl Groups | 1 | Attached to piperazine nitrogen |
The cyclohexane ring exists in a chair conformation, providing conformational stability to the overall molecular structure [3] [14]. The saturated nature of this ring contrasts with the extensive aromatic character of the remainder of the molecule, creating distinct hydrophobic and hydrophilic regions [11] [12].
The International Union of Pure and Applied Chemistry nomenclature for trilaciclib follows systematic naming conventions for complex spiro compounds [1] [2] [4]. The complete IUPAC name is 2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one [2] [7] [10].
Alternative systematic nomenclature includes the designation 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one [2] [6]. This nomenclature emphasizes the tetrazatricyclic nature of the core heterocyclic system and provides precise localization of structural features [4] [12].
The compound is registered under Chemical Abstracts Service number 1374743-00-6 [2] [4] [10]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is U6072DO9XG [2] [4] [7]. International nonproprietary name designations include trilaciclib in English, trilaciclib in Spanish, and trilaciclibum in Latin [2] [4].
Database identifiers span multiple chemical information systems including PubChem Compound Identifier 68029831 [4] [6], ChemSpider identification number 58825997 [2], and DrugBank accession DB15442 [7]. The compound's InChI key PDGKHKMBHVFCMG-UHFFFAOYSA-N provides a unique structural hash for computational applications [2] [4] [6].
Nomenclature Type | Designation | Authority |
---|---|---|
IUPAC Name | 2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one | [2] [7] [10] |
CAS Registry Number | 1374743-00-6 | [2] [4] [10] |
UNII | U6072DO9XG | [2] [4] [7] |
PubChem CID | 68029831 | [4] [6] |
ChemSpider ID | 58825997 | [2] |
DrugBank ID | DB15442 | [7] |
InChI Key | PDGKHKMBHVFCMG-UHFFFAOYSA-N | [2] [4] [6] |
Research designations include the developmental code G1T28, which appears frequently in scientific literature and clinical documentation [4] [7] [10]. The trade name Cosela represents the commercial designation for pharmaceutical formulations containing trilaciclib [2] [7].
Trilaciclib demonstrates chemical reactivity patterns characteristic of complex heterocyclic compounds containing multiple nitrogen functionalities [5] [11]. The compound's reactivity profile is dominated by the electronic properties of the tricyclic aromatic core and the nucleophilic character of peripheral nitrogen atoms [7] [12].
The pyrimidine nitrogen atoms within the tricyclic core exhibit basic properties and can participate in protonation reactions under acidic conditions [3] [11]. The amino group connecting the pyridine substituent to the pyrimidine ring represents a particularly reactive site for electrophilic substitution and condensation reactions [5] [10]. This amino functionality demonstrates nucleophilic character and can undergo reactions with electrophilic reagents [11].
The piperazine nitrogen atoms display distinct reactivity patterns, with the non-methylated nitrogen showing greater nucleophilicity compared to the N-methylated position [2] [10]. The tertiary amine character of the methylated nitrogen reduces its basicity and nucleophilic reactivity relative to the secondary amine nitrogen [3] [14].
Synthetic modification studies indicate that the compound undergoes nucleophilic substitution reactions at the 2-position of the pyrimidine ring [5]. The synthesis involves formation of the tricyclic core through Dieckmann condensation followed by selective functionalization at reactive positions [5]. Oxidation of thioether intermediates using oxone demonstrates the compound's susceptibility to oxidative conditions during synthetic transformations [5].
The lactam carbonyl within the tricyclic core exhibits resistance to reduction under mild conditions, reflecting the conjugated nature of the aromatic system [5] [11]. However, the compound shows stability under physiological conditions while maintaining reactivity toward specific biological targets [7] [17].
Reactive Site | Reaction Type | Conditions |
---|---|---|
Pyrimidine Nitrogens | Protonation/Basicity | Acidic conditions |
Amino Linker | Nucleophilic Substitution | Electrophilic reagents |
Piperazine Nitrogens | N-Alkylation | Alkylating agents |
Tricyclic Core | Oxidative Stability | Physiological conditions |
Thioether Precursors | Oxidation | Oxone reagent |
Stability studies reveal that trilaciclib maintains structural integrity under standard storage conditions [15]. The compound demonstrates resistance to hydrolytic degradation under neutral pH conditions, although extreme acidic or basic conditions may promote structural modifications [11] [15].
Trilaciclib exhibits achiral molecular geometry with no defined stereocenters throughout its structure [3] [14]. The absence of asymmetric carbon atoms eliminates concerns regarding enantiomeric forms and optical activity [3]. This achiral nature simplifies analytical characterization and ensures consistent biological activity regardless of synthetic route variations [2] [3].
The spiro junction creates a rigid three-dimensional framework that constrains conformational flexibility while maintaining structural stability [1] [7]. The cyclohexane ring adopts a chair conformation as the most thermodynamically stable arrangement, with minimal conformational interconversion under physiological conditions [3] [14].
The tricyclic aromatic core maintains planarity due to the extended π-electron system [4] [12]. This planar arrangement facilitates intermolecular stacking interactions and contributes to the compound's solid-state packing behavior [11]. The rigid aromatic framework prevents significant conformational changes that could affect biological activity [7].
The piperazine ring demonstrates conformational preferences typical of six-membered heterocycles containing nitrogen atoms [3] [14]. The chair conformation predominates, with the N-methyl substituent preferentially occupying an equatorial position to minimize steric interactions [2] [14]. This conformational preference influences the overall molecular shape and biological recognition properties [11].
Rotational barriers around single bonds connecting the pyridine ring to the tricyclic core are relatively low, allowing limited conformational flexibility in solution [3] [12]. However, the overall molecular geometry remains constrained by the rigid spiro framework and aromatic character of major structural components [7] [11].
Stereochemical Feature | Characteristic | Implication |
---|---|---|
Chirality | Achiral | No enantiomeric forms |
Stereocenters | 0 defined | No optical activity |
E/Z Centers | 0 | No geometric isomerism |
Spiro Junction | Rigid 3D framework | Conformational constraint |
Cyclohexane Ring | Chair conformation | Structural stability |
Piperazine Ring | Chair conformation | Equatorial N-methyl |
Tricyclic Core | Planar aromatic system | π-stacking interactions |
Trilaciclib, chemically known as 2'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, exists as a solid under standard conditions [1] . The free base form presents as a white to yellow crystalline powder, while the dihydrochloride salt appears as a yellow crystalline solid [1] [3]. The compound maintains its solid state characteristics across normal storage and handling temperatures, making it suitable for pharmaceutical formulation development [4] [5].
The crystalline nature of trilaciclib has been extensively characterized through various polymorphic studies, revealing multiple solid-state forms with distinct physical properties [6]. The compound exhibits stable crystalline structures that are resistant to polymorphic conversion under standard storage conditions, demonstrating excellent physical stability for pharmaceutical applications [6].
Trilaciclib exhibits markedly different solubility characteristics depending on the solvent system and pH conditions. The free base form demonstrates very poor aqueous solubility, being essentially insoluble in water with a maximum reported concentration of 15.0 mg/mL (33.59 mM) [1] [7]. This limited water solubility presents significant challenges for formulation development and necessitates the use of alternative solvent systems or salt forms.
Solvent System | Solubility (mg/mL) | Solubility (mM) | Reference |
---|---|---|---|
Water | Insoluble (<15.0) | <33.59 | [1] [7] |
Dimethyl sulfoxide (free base) | Insoluble | - | [7] [8] |
0.1M Hydrochloric acid | 3.75 | 8.39 | [7] |
Phosphate buffered saline (pH 7.2) | Slightly soluble | - | [9] |
Ethanol | Slightly soluble | - | [9] |
Dimethyl sulfoxide (hydrochloride) | 1.1 | 2.12 | [8] |
The dihydrochloride salt form demonstrates significantly improved aqueous solubility compared to the free base. In water, the hydrochloride salt achieves concentrations of 25.64 mg/mL (49.36 mM) when pH is adjusted to 2 with hydrochloric acid and ultrasonic treatment is applied [8]. This enhancement in solubility under acidic conditions reflects the basic nature of the compound and the formation of water-soluble protonated species.
The partition coefficient (log P) of trilaciclib has not been definitively determined in available literature, with most sources reporting this parameter as "not determined" [10]. This represents a significant gap in the physicochemical characterization of the compound, as lipophilicity is a critical parameter for understanding drug distribution, membrane permeability, and pharmacokinetic behavior [11].
The absence of reliable partition coefficient data may be attributed to the compound's poor solubility in standard octanol-water systems typically used for such measurements. The complex structure of trilaciclib, containing multiple nitrogen atoms and heterocyclic rings, likely contributes to its challenging physicochemical behavior in biphasic systems [12] [13].
Blood-to-plasma partition studies have revealed moderate partitioning of trilaciclib into human red blood cells, with blood-to-plasma ratios ranging from 1.21 to 1.53 across concentrations of 0.5 to 50 μg/mL [14] [15]. This moderate cellular uptake suggests balanced hydrophilic-lipophilic properties that allow for cellular penetration while maintaining sufficient aqueous solubility for systemic distribution.
Trilaciclib exhibits strong pH-dependent solubility and stability characteristics that significantly impact its pharmaceutical behavior. The compound possesses multiple ionizable sites, with reported pKa values of 11.59 for the strongest acidic site and 7.65 for the strongest basic site [16]. Predictive modeling suggests an additional pKa value of 13.33±0.20 [1].
The pH-dependent solubility profile demonstrates markedly decreased solubility as pH increases toward physiological conditions (7.2-7.4) [17]. This behavior is consistent with the basic nature of the compound, where protonation under acidic conditions enhances water solubility through ionic interactions. The optimal solubility occurs under acidic conditions, as evidenced by the solubility of 3.75 mg/mL in 0.1M hydrochloric acid compared to virtual insolubility at neutral pH [7].
pH Condition | Solubility Behavior | Clinical Relevance |
---|---|---|
Acidic (pH < 2) | Enhanced solubility (3.75 mg/mL) | Gastric environment compatibility |
Neutral (pH 7.2-7.4) | Markedly decreased solubility | Physiological pH challenges |
Basic (pH > 8) | Minimal solubility | Requires formulation strategies |
Trilaciclib demonstrates variable stability under different environmental stress conditions, with specific degradation patterns observed under various stress testing protocols. Forced degradation studies have revealed the compound's susceptibility to multiple degradation pathways [18].
Under thermal stress conditions (70°C for 6 hours), trilaciclib shows moderate degradation with approximately 12.4% loss of the parent compound [18]. The melting point and boiling point remain undetermined in available literature [10], indicating the need for additional thermal characterization studies.
Chemical degradation studies reveal varying susceptibility to different stress conditions:
Stress Condition | Degradation Percentage | Primary Degradation Type |
---|---|---|
Acid degradation (1N HCl) | 13.7% | Hydrolytic |
Alkali degradation (1N NaOH) | 14.2% | Hydrolytic |
Oxidative degradation (30% H₂O₂) | 15.7% | Oxidative |
Reductive degradation (30% sodium bisulfate) | 13.0% | Reductive |
Hydrolysis (HPLC water) | 11.7% | Hydrolytic |
The highest degradation occurs under oxidative conditions (15.7%), suggesting particular susceptibility to oxidative stress [18]. This finding has important implications for storage conditions and formulation strategies, necessitating protection from oxidizing environments.
Photolytic degradation studies using ultraviolet-visible light exposure result in 12.9% degradation [18]. Under specific ultraviolet light conditions (254 nm), trilaciclib forms oxidative byproducts, indicating photosensitivity . The compound should be protected from light exposure during storage and handling to maintain pharmaceutical integrity.
Trilaciclib exhibits characteristic spectroscopic properties that enable its identification, quantification, and structural elucidation. These spectroscopic signatures are essential for analytical method development and quality control procedures.
The ultraviolet absorption spectrum of trilaciclib shows multiple characteristic absorption maxima. Primary absorption occurs at 214 nm when analyzed in methanol-water systems (60:40 ratio) [21]. Additional absorption peaks are observed at 216 nm, 277 nm, and 366 nm [9]. These multiple absorption bands reflect the extended conjugated system present in the pyrazino-pyrrolo-pyrimidine core structure and the pyridine substituent.
Wavelength (nm) | Absorption Type | Structural Origin |
---|---|---|
214-216 | Primary maximum | π→π* transitions in heterocyclic system |
277 | Secondary maximum | Extended conjugation |
366 | Tertiary absorption | n→π* transitions |
Mass spectrometric analysis reveals the molecular ion peak corresponding to the free base molecular weight of 446.55 g/mol [22]. Predicted mass spectrometry fragmentation patterns show characteristic fragment ions that can be used for structural confirmation and impurity analysis [22]. The compound exhibits typical fragmentation patterns consistent with its spiro-cyclohexane structure and multiple nitrogen-containing heterocycles.
While complete nuclear magnetic resonance spectroscopic data are not publicly available in the reviewed literature, solid-state ¹³C nuclear magnetic resonance spectroscopy has been employed for polymorph characterization [23]. The complex molecular structure containing 24 carbon atoms in diverse chemical environments provides rich spectroscopic information suitable for structural verification and polymorph identification [24].
Infrared spectroscopic characterization has been employed for polymorph identification, with characteristic absorption bands reported for different crystalline forms [25]. The infrared spectrum reflects the presence of multiple functional groups including the carbonyl group of the pyrimidinone ring, tertiary amine functionalities, and aromatic systems [24].
The comprehensive spectroscopic characterization of trilaciclib enables robust analytical method development for pharmaceutical applications. The multiple absorption maxima in the ultraviolet region provide options for high-performance liquid chromatography detection, while mass spectrometric fragmentation patterns support identity confirmation and impurity analysis [26] [21].